molecular formula C6H4BF4NO2 B1393571 (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1150114-63-8

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B1393571
CAS No.: 1150114-63-8
M. Wt: 208.91 g/mol
InChI Key: JLKCXRRPVZUFJB-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with fluorine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and utilizes boronic acids as key reagents . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and can be performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The fluorine and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. Its ability to form stable boronic acid complexes further enhances its utility in organic synthesis and scientific research .

Biological Activity

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by a unique combination of a pyridine ring, a boronic acid functional group, and a trifluoromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition and drug design. The presence of fluorine and trifluoromethyl groups enhances its electronic properties, making it a versatile candidate for various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H4_4BF4_4NO2_2, with a molecular weight of approximately 208.91 g/mol. The structural features include:

  • Pyridine Ring : Contributes to the aromatic character and hydrogen bonding capabilities.
  • Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, which is crucial for enzyme inhibition.
  • Trifluoromethyl Group : Enhances lipophilicity, which can improve cell membrane permeability and metabolic stability.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets through the boronic acid moiety. The compound can form stable complexes with diols and other nucleophiles, making it effective in the design of enzyme inhibitors. Its unique structural features allow it to participate in numerous biochemical assays, particularly in the context of enzyme-catalyzed reactions.

Biological Applications

Research has demonstrated that this compound exhibits significant potential as an inhibitor in various biological systems. Below are some notable findings:

Enzyme Inhibition

  • Histone Deacetylase (HDAC) Inhibition : Studies have shown that fluorinated compounds can enhance inhibitory activity against HDACs. For instance, derivatives with trifluoromethyl groups exhibit increased potency compared to non-fluorinated counterparts .
  • Boronic Acid Derivatives : The boronic acid functionality allows this compound to act as an inhibitor in enzymatic reactions involving serine proteases and other enzymes that utilize diol substrates.

Case Studies

  • A study investigating the impact of fluorination on HDAC inhibitors revealed that compounds similar to this compound showed improved selectivity and potency against specific cancer cell lines, demonstrating a potential therapeutic application in oncology .
Compound IC50 (μM) Target
Largazole3.64HDAC1
Trifluoromethyl derivative0.88HDAC1

Synthetic Routes

The synthesis of this compound typically involves Suzuki–Miyaura coupling reactions, which are effective for forming carbon-carbon bonds using boronic acids as key intermediates. This method allows for the efficient production of the compound while maintaining high yields and purity.

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCXRRPVZUFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675078
Record name [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-63-8
Record name [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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